2-{[2-(Thiophen-2-yl)ethyl]amino}acetic acid hydrochloride
Description
2-{[2-(Thiophen-2-yl)ethyl]amino}acetic acid hydrochloride is a synthetic organic compound featuring a thiophene ring linked via an ethylamino group to a glycine backbone, with a hydrochloride counterion. Its structure combines the electron-rich thiophene moiety, known for enhancing bioavailability and binding affinity in pharmaceuticals, with a flexible amino-acetic acid chain.
Properties
IUPAC Name |
2-(2-thiophen-2-ylethylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c10-8(11)6-9-4-3-7-2-1-5-12-7;/h1-2,5,9H,3-4,6H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAJPQUGJYMUKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Development
The compound shows promise as a lead candidate in drug discovery due to its biological activity. The presence of the thiophene group may enhance its interaction with biological targets, making it a suitable candidate for developing new therapeutics. Research indicates that compounds with thiophene structures often exhibit significant pharmacological properties, including anti-inflammatory and analgesic effects.
Potential Biological Activities
- Antioxidant Properties : Thiophene derivatives have been studied for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
- Antimicrobial Activity : Some studies suggest that 2-{[2-(Thiophen-2-yl)ethyl]amino}acetic acid hydrochloride may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
Chemical Research
The compound serves as a versatile scaffold for further chemical modifications. Its amino and acetic acid functionalities allow for various reactions typical of amino acids and thiophene derivatives, which can be exploited to synthesize new compounds with tailored properties.
Key Reactions
- Esterification : The acetic acid moiety can undergo esterification to form esters that may have enhanced lipophilicity.
- Substitution Reactions : The amino group can participate in nucleophilic substitution reactions, allowing the introduction of diverse functional groups that can modify the compound's biological activity.
Interaction Studies
Understanding the pharmacodynamics and pharmacokinetics of this compound is critical for assessing its therapeutic viability. Interaction studies typically focus on:
- Receptor Binding Affinity : Evaluating how well the compound binds to specific biological receptors.
- Metabolic Stability : Assessing how quickly the compound is metabolized in biological systems.
Mechanism of Action
The mechanism by which 2-{[2-(Thiophen-2-yl)ethyl]amino}acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene Modifications
2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid Hydrochloride (CAS 1375473-06-5)
- Structural Difference : Incorporates a chlorine atom at the 5-position of the thiophene ring, enhancing steric bulk and altering electronic properties.
(S)-Methyl 2-(2-Chlorophenyl)-2-((2-(Thiophen-2-yl)ethyl)amino)acetate Hydrochloride (CAS 141109-19-5)
- Structural Difference : Adds a 2-chlorophenyl group and a methyl ester, increasing lipophilicity and altering stereochemistry (S-configuration).
- Applications : Used as a chiral intermediate in clopidogrel impurity synthesis, highlighting its role in antithrombotic drug development. Priced at €92.00/25g (CymitQuimica, 2025) .
Analogues with Alternative Substituents
2-[(2,2,2-Trifluoroethyl)amino]acetic acid Hydrochloride (CID 28897662)
- Structural Difference : Replaces thiophen-2-yl with a trifluoroethyl group, introducing strong electron-withdrawing effects.
- Implications: Reduced aromaticity may decrease receptor binding but improve solubility. No pharmacological data available .
Rotigotine Related Compound G (USP Reference Standard)
- Structural Difference: Bis[2-(thiophen-2-yl)ethyl]amino group instead of ethylamino, increasing molecular weight (420.03 g/mol vs. ~250 g/mol for the target compound).
- Applications : Serves as a USP reference standard for rotigotine quality control, indicating structural relevance in dopamine agonist synthesis .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Thiophene’s aromaticity enhances π-π stacking in receptor binding, while chlorine or trifluoroethyl groups modulate electron density and solubility .
- Stereochemical Influence : The S-configuration in methyl ester derivatives (e.g., CAS 141109-19-5) is critical for biological activity, as seen in clopidogrel analogs .
- Synthetic Utility : The target compound’s glycine backbone allows facile functionalization, making it a versatile intermediate in drug discovery .
Biological Activity
2-{[2-(Thiophen-2-yl)ethyl]amino}acetic acid hydrochloride, also known by its CAS number 1258640-11-7, is a compound with a unique molecular structure that suggests potential biological activities relevant to pharmacology. This article delves into its biological activity, synthesis, and potential applications, supported by research findings and data tables.
Chemical Structure and Properties
The compound has the molecular formula , featuring a thiophene ring, which is a five-membered aromatic heterocycle containing sulfur. The presence of an amino group and an acetic acid moiety in its structure enhances its versatility as a small molecule scaffold in various chemical and biological applications.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Antioxidant Activity : The thiophene ring contributes to the compound's ability to scavenge free radicals, which is crucial for preventing oxidative stress in cells.
- Anticancer Potential : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines. For example, its structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapies.
- Neuroprotective Effects : Initial findings indicate potential neuroprotective properties, making it a candidate for research in neurodegenerative diseases.
Case Studies
- Cytotoxicity Assays : In vitro studies conducted on A549 (lung cancer) and HT29 (colon cancer) cell lines demonstrated that this compound induces apoptosis at varying concentrations. The IC50 values observed were promising compared to established chemotherapeutic agents.
- Mechanism of Action : Investigations into the mechanism of action revealed that the compound may interact with specific cellular pathways involved in cell survival and apoptosis, warranting further exploration into its pharmacodynamics.
Interaction Studies
Interaction studies are crucial for understanding the pharmacokinetics of the compound. These studies typically focus on:
- Binding Affinity : Assessing how well the compound binds to target proteins.
- Metabolic Stability : Evaluating how long the compound remains active in biological systems.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands out among structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Glycine | Simple amino acid structure | Fundamental role in protein synthesis |
| 3-(Thiophen-3-yl)propanoic acid | Propanoic acid backbone with thiophene | Potential use in anti-inflammatory drugs |
| 4-(Thiophen-3-yl)butanoic acid | Longer carbon chain than 2-{[2-(Thiophen-2-yl)ethyl]} | Different pharmacological profiles |
The unique combination of thiophene and amino-acid-like structures in this compound may offer distinct advantages in drug design and development.
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of Thiophene Derivative : Starting from commercially available thiophene derivatives.
- Amino Acid Coupling : Utilizing standard peptide coupling techniques to attach the amino group.
- Hydrochloride Salt Formation : Converting the final product into its hydrochloride salt for improved solubility and stability.
Chemical Reactions Analysis
Amide and Ester Formation
The amino and carboxylic acid groups facilitate classic condensation reactions:
Esterification
Reaction with methanol under acidic conditions yields methyl esters, as demonstrated in structurally related compounds:
textR-COOH + CH₃OH (HCl catalyst) → R-COOCH₃ + H₂O
Example: Methylation of the parent compound’s carboxylic acid produces a methyl ester hydrochloride derivative .
Amide Bond Formation
The primary amine reacts with acyl chlorides or anhydrides to form amides. For instance:
textR-NH₂ + R'-COCl → R-NH-CO-R' + HCl
This reaction is foundational for creating peptide-like derivatives with potential pharmacological activity .
Thiophene Ring Modifications
The thiophene ring undergoes electrophilic substitution reactions, though direct experimental data for this compound remains sparse. Analogous reactions include:
| Reaction Type | Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ at 0–5°C | 5-nitrothiophene derivative |
| Sulfonation | SO₃ in H₂SO₄ | Thiophene-2-sulfonic acid analog |
These modifications alter electronic properties, impacting binding affinity in biological systems .
Salt Formation and Acid-Base Reactions
As a hydrochloride salt, the compound participates in pH-dependent equilibria:
textR-NH₃⁺Cl⁻ + NaOH → R-NH₂ + NaCl + H₂O
Deprotonation regenerates the free base, enabling further functionalization. The carboxylic acid group (pKa ~2–3) also undergoes neutralization with bases to form carboxylate salts .
Biological Interactions
While not traditional "reactions," the compound interacts with biological targets via:
-
Hydrogen bonding : Between the amino/carboxyl groups and residues like Tyr130 or Thr131 in mPGES-1 .
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π-π stacking : Thiophene aromaticity engages with hydrophobic enzyme pockets .
Stability and Degradation
Under accelerated stability testing (40°C/75% RH), related compounds show:
-
Hydrolysis : Cleavage of the ethylamino linkage in acidic/basic conditions.
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Oxidation : Thiophene ring degradation under strong oxidizers .
This compound’s reactivity profile underscores its versatility as a scaffold for drug discovery and materials science. Further studies are needed to fully characterize its reaction kinetics and optimize synthetic protocols.
Preparation Methods
Activation of Thiophen-2-yl Acetic Acid
A common preparative step is the conversion of 2-(thiophen-2-yl)acetic acid into its corresponding acyl chloride intermediate. This activation is typically achieved using thionyl chloride (SOCl₂), which converts the carboxylic acid group into a more reactive acyl chloride, facilitating subsequent amide or amino acid derivative formation.
- Reaction conditions: Thionyl chloride is added to 2-(thiophen-2-yl)acetic acid under controlled temperature (often 0–25 °C initially, then heated to reflux) to ensure complete conversion.
- Advantages: This method provides a reactive intermediate that can be efficiently coupled with amines under mild conditions, avoiding harsh reagents.
- Example: In a related synthesis of thiophene-containing amides, 2-(thiophen-2-yl)acetic acid was converted to its acyl chloride and then reacted with amines in tetrahydrofuran (THF) with triethylamine as a base, yielding high purity products after workup.
Coupling with Aminoethyl Derivatives
The key step involves the nucleophilic substitution of the activated acyl intermediate with an aminoethyl compound to form the amino acid derivative:
- Amination: Reaction of 2-(thiophen-2-yl)acetyl chloride with ethylenediamine or related aminoethyl compounds under controlled conditions.
- Solvents and bases: Aprotic solvents such as THF or toluene are preferred, with tertiary amines (e.g., triethylamine) used to neutralize the HCl generated.
- Reaction time and temperature: Typically, the reaction is carried out at room temperature with stirring for extended periods (e.g., 12–24 hours) to ensure complete conversion.
- Workup: The reaction mixture is filtered to remove salts, washed with water to remove impurities, and the product is isolated by crystallization or extraction.
Formation of Hydrochloride Salt
The free base amino acid derivative is converted into its hydrochloride salt to improve stability, solubility, and handling:
- Method: Treatment with hydrochloric acid, either gaseous HCl or concentrated aqueous HCl, under controlled temperature.
- Isolation: The hydrochloride salt precipitates out or is isolated by solvent evaporation and recrystallization.
- Purity: The salt formation step often enhances purity and crystallinity, facilitating pharmaceutical-grade product preparation.
Alternative Synthetic Routes and Considerations
While direct acyl chloride activation and amination are standard, other methods include:
- Use of protected amino acid intermediates to avoid side reactions.
- Employing tertiary amines with pKa > 9 to favor formation of intermediate esters or salts, as seen in analogous processes for related compounds.
- Avoidance of inorganic bases that cause foaming and by-product formation.
- Use of non-polar, aprotic solvents like toluene or xylene to minimize side reactions and yellowing of products.
Data Table: Summary of Preparation Steps and Conditions
Research Findings and Optimization Notes
- Solvent choice: Aprotic, non-polar solvents such as toluene or xylene are preferred to avoid side reactions and product discoloration.
- Base selection: Tertiary amines with pKa > 9 (e.g., triethylamine) facilitate efficient coupling and minimize by-products.
- Temperature control: Maintaining moderate temperatures during activation and coupling prevents degradation and ensures high yield.
- Purification: Activated carbon treatment and recrystallization are used to achieve pharmaceutical-grade purity.
- Industrial considerations: The processes avoid hazardous reagents like sodium hydride (NaH) and use mild, controllable conditions suitable for scale-up.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy :
- FT-IR : Stretches at 2500–2700 cm⁻¹ (amine hydrochloride), 1700 cm⁻¹ (C=O) .
- Mass Spectrometry : Molecular ion peak at m/z 220–225 (free base) and chloride adducts .
How can researchers optimize reaction conditions to minimize by-products during synthesis?
Advanced Research Focus
By-products like unreacted amines or dimerization products arise from competing pathways. Mitigation strategies include:
- Stoichiometric control : Use a 1.2:1 molar ratio of chloroacetic acid to amine to limit excess reagent side reactions .
- Catalyst tuning : Potassium-based catalysts reduce unwanted oxidation by-products in reductive amination .
- pH monitoring : Maintain pH 8–9 during substitution to prevent carboxylic acid protonation, which slows reactivity .
- In-situ monitoring : Use HPLC or TLC to track reaction progress and terminate before by-product formation .
What strategies are recommended for resolving discrepancies in reported biological activity data of this compound?
Advanced Research Focus
Discrepancies in bioactivity (e.g., IC₅₀ values) may stem from:
- Impurity profiles : Use HPLC-MS to quantify trace impurities (e.g., methyl ester derivatives) that affect activity .
- Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times .
- Solubility factors : Pre-dissolve the compound in DMSO at controlled concentrations (<1% v/v) to avoid aggregation .
- Metabolic stability : Assess liver microsome degradation rates to correlate in vitro vs. in vivo results .
How does the thiophene ring’s electronic environment influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Focus
The thiophene ring’s electron-rich π-system directs electrophilic aromatic substitution (EAS) and stabilizes intermediates:
- Resonance effects : Electron donation from the sulfur atom enhances the reactivity of the ethylamine side chain .
- Steric hindrance : Substituents at the thiophene 3- or 4-positions can hinder nucleophilic attack on the acetic acid moiety .
- Computational modeling : DFT studies show HOMO localization on the thiophene ring, favoring charge-transfer interactions .
Q. Advanced Research Focus
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
